molecular formula C7H7NO B13579327 Isoxazole, 3-methyl-5-(2-propyn-1-yl)-

Isoxazole, 3-methyl-5-(2-propyn-1-yl)-

Cat. No.: B13579327
M. Wt: 121.14 g/mol
InChI Key: QEEXJKJWSHZEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole, 3-methyl-5-(2-propyn-1-yl)- is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at position 3 and a propargyl (2-propyn-1-yl) group at position 5. The propargyl moiety introduces alkyne functionality, conferring reactivity for applications such as click chemistry or bioorthogonal labeling .

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

3-methyl-5-prop-2-ynyl-1,2-oxazole

InChI

InChI=1S/C7H7NO/c1-3-4-7-5-6(2)8-9-7/h1,5H,4H2,2H3

InChI Key

QEEXJKJWSHZEEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC#C

Origin of Product

United States

Preparation Methods

Method Based on Anodic Oxidation of α,β-Unsaturated Oximes

Process Summary:

  • Starting Material: α,β-unsaturated oximes bearing the appropriate substituents.
  • Reaction Conditions:
    • Electrochemical oxidation in a heterogeneous or homogeneous phase.
    • Use of a solvent such as methanol with sodium iodide and sodium bicarbonate.
    • Application of a current density around 50 mA/cm².
  • Outcome: Formation of the isoxazole ring via oxidative cyclization, with the substituents introduced through the starting oxime.

Key Points:

  • The method is suitable for synthesizing various isoxazoles, including those with alkynyl groups if the starting oxime contains the propynyl substituent.
  • The process offers high yields (~85%) and recyclability of reagents like sodium iodide.

Limitations:

  • The method requires specialized electrochemical setup.
  • Incorporation of the terminal alkyne (propyn-1-yl) moiety necessitates that the starting oxime contains this group or is derivatized accordingly.

Cyclization of Nitrile Derivatives with Alkynyl Substituents

Rationale: To directly introduce the 2-propyn-1-yl group at position 5, a plausible route involves starting from nitrile precursors bearing the alkynyl substituent.

Proposed Route:

  • Step 1: Synthesis of a nitrile intermediate with the 2-propyn-1-yl substituent, such as 2-propynyl nitrile derivatives.
  • Step 2: Cyclization with hydroxylamine derivatives under basic conditions to form the isoxazole ring.

Reaction Scheme:

Alkynyl nitrile + hydroxylamine → Cyclization under basic conditions → Isoxazole, 3-methyl-5-(2-propyn-1-yl)-

Supporting Data:
While specific literature on this exact route is limited, analogous methods for isoxazole synthesis from nitriles and hydroxylamine are well-established.

Multistep Synthesis via Alkynyl-Substituted Oximes

Stepwise Approach:

  • Step 1: Preparation of an α,β-unsaturated oxime bearing the 2-propyn-1-yl group at the β-position.
  • Step 2: Electrochemical or oxidative cyclization similar to US4670109A, leading to the isoxazole core with the desired substituents.

Advantages:

  • Allows precise placement of the alkynyl group.
  • Compatible with various functional groups.

Alternative Route: Cross-Coupling and Functionalization

Given the terminal alkyne's sensitivity, a modern approach involves:

  • Step 1: Synthesis of a halogenated isoxazole precursor.
  • Step 2: Coupling with a terminal alkyne via Sonogashira or other palladium-catalyzed cross-coupling reactions.

Example:

Iodo-isoxazole + Propynylboronic acid or equivalent → Coupling → 3-methyl-5-(2-propyn-1-yl)-isoxazole

Note: This route offers modularity and high selectivity, suitable for complex molecule synthesis.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Electrochemical Oxidation α,β-unsaturated oximes Sodium iodide, sodium bicarbonate Electrolysis at 50 mA/cm² High yield (~85%), recyclable reagents Requires electrochemical setup
Nitrile Cyclization Alkynyl nitrile derivatives Hydroxylamine, base (KOH) Reflux, basic conditions Direct formation, versatile Needs specialized nitrile precursors
Cross-Coupling Halogenated isoxazoles Propynylboronic acid, Pd catalysts Standard coupling conditions Modular, high selectivity Multi-step, requires halogenation

Considerations for Introducing the Propyn-1-yl Group

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(prop-2-yn-1-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The methyl and prop-2-yn-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

3-methyl-5-(prop-2-yn-1-yl)-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-(prop-2-yn-1-yl)-1,2-oxazole and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, some derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole
  • Substituents : 3-phenyl, 5-(3-methoxyphenyl).
  • Key Properties: The methoxy group enhances electron-donating effects, increasing aromaticity and stability. This compound is noted for liquid crystalline properties and optoelectronic applications .
  • Contrast : Unlike the propargyl group in the target compound, the methoxyphenyl substituent lacks alkyne reactivity but improves solubility in organic solvents.
b. 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole
  • Substituents : Fused pyrrole-isoxazole system with 3-methyl and indole groups.
  • Synthesized via cyclization of 3-methylisoxazol-5-amine with indole derivatives .
  • Contrast : The fused structure reduces ring flexibility compared to the standalone isoxazole core, impacting pharmacokinetic properties.
c. 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic Acid
  • Substituents : 5-thiadiazole, 4-carboxylic acid.
  • Key Properties : The thiadiazole introduces sulfur-mediated electronic effects, while the carboxylic acid group enables hydrogen bonding, making it suitable for pharmaceutical targeting (e.g., enzyme inhibition) .
  • Contrast : The carboxylic acid group increases polarity, contrasting with the hydrophobic propargyl group in the target compound.

Physicochemical and Reactivity Profiles

Compound Name Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
3-Methyl-5-(2-propyn-1-yl)isoxazole ~135.16 Methyl, propargyl Alkyne for click chemistry; moderate stability
5-(3-Methoxyphenyl)-3-phenylisoxazole 237.27 Methoxyphenyl, phenyl Electron-rich; optoelectronic applications
3-Methyl-thiadiazolyl isoxazole ~253.27 Thiadiazole, carboxylic acid Sulfur-mediated interactions; acidic
Reactivity Notes:
  • The propargyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .
  • Thiadiazole-containing analogues (e.g., ) may exhibit nucleophilic susceptibility due to sulfur atoms, whereas methoxyphenyl derivatives are more stable under acidic conditions .

Q & A

What synthetic methodologies are effective for introducing the propargyl group in 3-methyl-5-(2-propyn-1-yl)isoxazole derivatives?

Level: Basic
Methodological Answer:
The propargyl group can be introduced via cycloaddition reactions (e.g., 1,3-dipolar cycloaddition between nitrile oxides and alkynes) or nucleophilic substitution using propargyl bromide. For example, α,β-unsaturated ketones can react with hydroxylamine hydrochloride under alkaline conditions to form the isoxazole core, followed by propargylation at the 5-position . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for regioselectivity and yield.

How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm the presence of the propargyl group (e.g., terminal alkyne protons at δ ~2.5 ppm and carbons at ~70–80 ppm) and methyl substitution .
  • X-ray Crystallography: Resolves regiochemical ambiguities in the isoxazole ring .
  • Mass Spectrometry (HRMS): Validates molecular weight and purity.

What in vitro models are suitable for evaluating the biological activities of this compound?

Level: Basic
Methodological Answer:

  • Antioxidant Activity: DPPH and CUPRAC assays measure radical scavenging and copper ion reduction, respectively. Compound 13 in related studies showed 1.245 mg TEAC/mg in CUPRAC .
  • Enzyme Inhibition: Tyrosinase inhibition assays (IC50_{50} values) using L-DOPA as a substrate .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HCT116, MCF7) to assess IC50_{50} values .

How does the propargyl group influence biological activity compared to other substituents?

Level: Advanced
Methodological Answer:
The propargyl group enhances reactivity through alkyne-mediated click chemistry or covalent binding to biological targets. In tyrosinase inhibition studies, substituents like propargyl and methyl at positions 3 and 5 significantly improved IC50_{50} values (e.g., compound 11: 61.47 ± 3.46 µM) compared to non-propargyl derivatives . Computational docking can further clarify steric and electronic interactions with enzyme active sites .

What computational methods predict interactions between this compound and biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to targets like tyrosinase or STAT3. For example, isoxazole derivatives inhibit STAT3 phosphorylation in cancer pathways .
  • Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-target complexes over time .
  • QSAR Models: Correlate substituent electronic parameters (Hammett constants) with activity .

How can researchers address contradictions in biological data across studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., pH, substrate concentration) or substituent effects. For example, compound 12 showed strong DPPH activity (SC50_{50}: 40.21 ± 2.71) but no tyrosinase inhibition, highlighting substituent-dependent effects . Standardized protocols (e.g., OECD guidelines) and meta-analyses of IC50_{50} values across studies are recommended .

What mechanisms underlie the anticancer activity of this compound?

Level: Advanced
Methodological Answer:

  • Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization assays .
  • Pathway Inhibition: Downregulation of phosphorylated STAT3 and ERK in cancer cell lines .
  • DNA Interaction: Ethidium bromide displacement assays to assess intercalation potential .

How can synthetic yield and purity be optimized for large-scale applications?

Level: Advanced
Methodological Answer:

  • Catalyst Screening: Pd/Cu catalysts for Sonogashira coupling improve propargylation efficiency .
  • Purification: Flash chromatography (hexane/EtOAc gradients) or recrystallization from ethanol .
  • Process Monitoring: In-line FTIR or HPLC tracks reaction progress and intermediate stability .

What in vivo models validate the therapeutic potential of this compound?

Level: Advanced
Methodological Answer:

  • Xenograft Models: Nude mice implanted with HCT116 or MCF7 tumors assess tumor growth inhibition .
  • Pharmacokinetics: LC-MS/MS quantifies plasma concentrations and metabolite profiles .
  • Toxicity Studies: Acute toxicity (LD50_{50}) and histopathological analysis in rodent models .

How can derivatives be designed to improve pharmacokinetics and reduce toxicity?

Level: Advanced
Methodological Answer:

  • Prodrug Strategies: Esterification of carboxyl groups to enhance bioavailability .
  • Structural Modifications: Introducing hydrophilic groups (e.g., morpholine) improves solubility .
  • ADMET Prediction: SwissADME or ADMETLab2.0 models optimize logP, CYP450 inhibition, and hERG liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.